1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)PROPAN-2-OL HYDROCHLORIDE
Description
This compound features a 2,6-dimethyl-substituted morpholine ring linked via a propan-2-ol ether bridge to a 1,7,7-trimethylbicyclo[2.2.1]heptane (norbornane) moiety. The hydrochloride salt enhances solubility and stability.
Properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO3.ClH/c1-13-9-20(10-14(2)23-13)11-16(21)12-22-17-8-15-6-7-19(17,5)18(15,3)4;/h13-17,21H,6-12H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQGLYIUGSSVEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2CC3CCC2(C3(C)C)C)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)PROPAN-2-OL HYDROCHLORIDE typically involves multiple steps, including the formation of the morpholine ring, the bicyclic heptane structure, and the propanol moiety. Key steps may include:
Formation of the Morpholine Ring: This can be achieved through the reaction of 2,6-dimethylamine with an appropriate diol or epoxide under acidic or basic conditions.
Synthesis of the Bicyclic Heptane Structure: This involves the cyclization of a suitable precursor, often using a strong base or acid catalyst.
Attachment of the Propanol Moiety: This step typically involves the reaction of the intermediate with an appropriate alcohol or alkoxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Continuous Flow Reactors: To enhance reaction efficiency and scalability.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)PROPAN-2-OL HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Strong acids or bases for cyclization and substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(2,6-Dimethylmorpholin-4-yl)-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}oxy)propan-2-ol hydrochloride exhibit cytotoxic properties against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study published in Cancer Research demonstrated that derivatives of morpholine compounds showed significant anticancer activity by targeting specific signaling pathways involved in tumor growth .
Neurological Effects
There is growing interest in the neuroprotective effects of morpholine derivatives. Some studies suggest that these compounds may help in the treatment of neurodegenerative diseases by modulating neurotransmitter systems.
Case Study:
In Neuropharmacology, researchers reported that morpholine-based compounds improved cognitive function in animal models of Alzheimer's disease by enhancing cholinergic activity .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against a range of pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes.
Research Findings:
A comprehensive study highlighted the antibacterial activity of similar morpholine derivatives against multidrug-resistant strains, indicating potential for development as new antibiotics .
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions including alkylation and cyclization processes.
Safety and Toxicity
Toxicological assessments are crucial for evaluating the safety profile of this compound. Preliminary studies suggest low toxicity levels; however, further investigations are necessary to establish comprehensive safety data.
Mechanism of Action
The mechanism of action of 1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)PROPAN-2-OL HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes or Receptors: The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity.
Pathway Modulation: It may influence various biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Research Implications
- Pharmacokinetics : The bicyclo group in the target compound likely enhances metabolic stability compared to flexible chains in ’s analog .
- Target Binding : Rigidity from the bicyclo system may favor selective interactions with hydrophobic binding pockets.
- Solubility : The hydrochloride salt improves aqueous solubility relative to neutral morpholine derivatives.
Biological Activity
The compound 1-(2,6-Dimethylmorpholin-4-yl)-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}oxy)propan-2-ol hydrochloride is a complex organic molecule with potential biological activities that warrant detailed exploration. This article reviews its chemical structure, synthesis, and biological activities based on diverse scientific literature.
Chemical Structure
The compound features a morpholine ring substituted at the 2 and 6 positions with methyl groups, and a bicyclic structure derived from bornyl acetate. The presence of these functional groups is significant for its biological activity.
Chemical Formula: C₁₅H₃₁ClN₂O₂
Molecular Weight: 288.89 g/mol
IUPAC Name: this compound
The biological activity of this compound can be attributed to its ability to interact with various biological targets due to the presence of the morpholine and bicyclic structures. Morpholine derivatives are known for their role in modulating neurotransmitter systems, particularly in the central nervous system (CNS). The bicyclic component may enhance lipophilicity, promoting better membrane permeability.
Pharmacological Effects
Research indicates that compounds similar to this one exhibit a range of pharmacological effects:
- Antinociceptive Activity : Studies have shown that morpholine derivatives can act as analgesics by modulating pain pathways in animal models.
- Anti-inflammatory Properties : Some derivatives demonstrate the ability to inhibit inflammatory mediators, suggesting potential use in treating inflammatory conditions.
- CNS Activity : Compounds with similar structures have been investigated for their effects on mood and anxiety disorders, possibly acting as anxiolytics or antidepressants.
Data Tables
| Activity | Effect | Reference |
|---|---|---|
| Antinociceptive | Pain reduction in animal models | |
| Anti-inflammatory | Inhibition of cytokine release | |
| CNS modulation | Anxiolytic effects in behavioral tests |
Case Study 1: Antinociceptive Effects
A study conducted on rodents demonstrated that administration of morpholine derivatives resulted in significant pain relief compared to control groups. The mechanism was attributed to the modulation of opioid receptors.
Case Study 2: Anti-inflammatory Activity
In vitro assays showed that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in diseases characterized by chronic inflammation.
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of morpholine-based compounds. A notable finding is that modifications at the morpholine nitrogen can significantly enhance activity against specific targets while reducing toxicity.
Q & A
Q. Optimization challenges :
- Steric hindrance : The bulky bicyclic group may reduce reaction efficiency. Elevated temperatures (80–100°C) or high-pressure conditions could improve yields .
- Chirality control : If stereocenters are present, chiral catalysts (e.g., BINOL-derived phosphoric acids) or chromatographic separation may be needed .
Basic: Which analytical techniques are most effective for characterizing purity and structural confirmation?
Answer:
- Purity assessment :
- Structural confirmation :
Advanced: How can researchers troubleshoot low yields during the final coupling step?
Answer:
Low yields in ether bond formation may arise from:
- Incomplete activation of hydroxyl groups : Pre-activate the propan-2-ol linker with tosyl chloride or Mitsunobu conditions (DIAD, Ph₃P) to enhance nucleophilicity .
- Solvent incompatibility : Replace polar aprotic solvents (DMF, DMSO) with THF or dichloromethane to reduce side reactions .
- Catalyst screening : Test alternative bases (e.g., DBU) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) .
Validation : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane) or inline FTIR for carbonyl/ether bond detection .
Advanced: How should contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved?
Answer:
Contradictions often stem from:
- Dynamic stereochemistry : Flexible morpholine or bicyclic groups may cause signal splitting in NMR but resolve in solid-state X-ray structures. Use variable-temperature NMR or NOESY to probe conformational exchange .
- Polymorphism : Different crystalline forms (e.g., hydrate vs. anhydrate) can alter spectral profiles. Perform DSC/TGA to identify polymorphic transitions .
- Impurity interference : Cross-validate with LC-MS to rule out isomeric byproducts .
Basic: What safety protocols are critical for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for powder handling due to potential respiratory irritation .
- Spill management : Neutralize hydrochloride residues with sodium bicarbonate before disposal .
- Storage : Keep in airtight containers with desiccants (silica gel) at room temperature, away from light .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact pharmacological assay design?
Answer:
- pH sensitivity : Protonation of the morpholine nitrogen (pKa ~7–8) affects solubility. Use buffered solutions (pH 6–7.4) for in vitro assays to mimic physiological conditions .
- Thermal degradation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS. Avoid freeze-thaw cycles if the compound is prone to crystallization .
Basic: What in vitro models are suitable for preliminary pharmacological evaluation?
Answer:
- Receptor binding assays : Use CHO cells expressing target GPCRs to assess affinity (Kd) and efficacy (EC₅₀) .
- Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 inhibition potential .
- Permeability : Caco-2 cell monolayers to predict oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
